3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide is a benzodioxin-containing compound characterized by a propanamide chain linked to the 6-position of a 2,3-dihydro-1,4-benzodioxin scaffold. This core structure serves as a versatile pharmacophore, with modifications to the propanamide side chain enabling diverse biological interactions. The benzodioxin moiety contributes to its aromatic and electron-rich properties, influencing solubility, stability, and binding affinity in molecular systems . Derivatives of this compound are frequently explored in medicinal chemistry for targeting enzymes, receptors, and inflammatory pathways, as exemplified by their use in molecular docking studies against disease targets like TNF-α .
Properties
CAS No. |
858789-85-2 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
InChI |
InChI=1S/C11H13NO3/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1,3,7H,2,4-6H2,(H2,12,13) |
InChI Key |
ZUVHWYSWQHRFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxin ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide, emphasizing substituent variations and their physicochemical implications:
Structural and Functional Insights
Electronic and Steric Modifications
- Chlorine’s electron-withdrawing effects may also stabilize charge-transfer interactions in binding pockets.
- Sulfone and Sulfanyl Groups : The sulfone group in introduces strong hydrogen-bond acceptors, while the sulfanyl group in provides a thioether linkage, enhancing resistance to enzymatic degradation.
- Heterocyclic Additions : Benzothiazole (), benzoxazolone (), and benzazepine () rings introduce planar aromatic systems, which may facilitate π-π stacking with protein residues.
Pharmacokinetic Implications
- Solubility : The methylpiperazine derivative () exhibits cationic character, likely improving solubility in acidic environments (e.g., gastric fluid). In contrast, the sulfone-containing analog () may show better solubility in polar solvents.
- Metabolic Stability : Bulkier substituents (e.g., benzazepine in ) could reduce metabolic clearance by shielding the amide bond from hydrolytic enzymes.
Biological Activity
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Structural Overview
The compound features a benzodioxin moiety attached to a propanamide group , which contributes to its chemical reactivity and biological interactions. The molecular formula is with a molar mass of approximately 219.24 g/mol. The structural arrangement allows for various interactions with biological systems, making it a candidate for drug development.
Biological Activities
Research indicates that compounds containing the benzodioxin structure often exhibit significant biological activities. Here are some key findings regarding the biological activity of this compound:
- Antibacterial Properties : Studies suggest that this compound may serve as a lead compound in drug discovery efforts targeting bacterial infections. Its mechanism is thought to involve inhibition of bacterial cell division through interaction with the FtsZ protein, which is essential for bacterial cytokinesis .
- Enzyme Inhibition : Compounds related to benzodioxin have shown inhibitory effects against enzymes such as alpha-glucosidase and acetylcholinesterase. This suggests potential applications in managing diabetes and neurodegenerative diseases like Alzheimer's due to their ability to modulate glucose metabolism and neurotransmitter levels.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties. For instance, some analogs have demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating effective inhibition at micromolar concentrations .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzodioxin Core : The initial step usually involves the formation of the benzodioxin structure through cyclization reactions.
- Amidation Reaction : The benzodioxin derivative is then reacted with propanoyl chloride or an equivalent reagent to form the propanamide linkage.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Study on Antibacterial Activity
A study conducted by Straniero et al. focused on the development of antibacterial agents based on benzodioxin derivatives. The researchers synthesized several compounds and tested their efficacy against various bacterial strains. Results indicated that certain derivatives exhibited promising antibacterial activity, particularly against Gram-positive bacteria .
Investigation into Enzyme Inhibition
Another investigation assessed the inhibitory effects of this compound on alpha-glucosidase. The compound was found to significantly inhibit enzyme activity, suggesting its potential role in managing postprandial hyperglycemia in diabetic patients.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzodioxin + Propanamide | Antibacterial, Antitumor |
| N-(2,3-Dihydrobenzo[1,4]dioxin)-4-methylbenzenesulfonamide | Sulfonamide group | Inhibits alpha-glucosidase |
| 5-Methoxy-N-(benzodioxan) propanamide | Methoxy substitution | Potential anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
